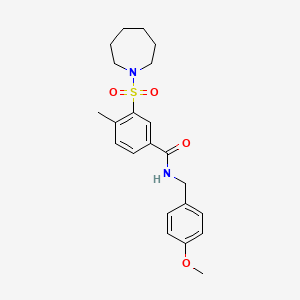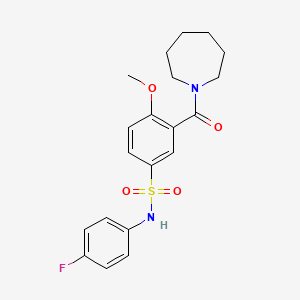![molecular formula C19H16ClF3N4O2S B12471467 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12471467.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[5-(4-METHOXYPHENYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a chlorinated phenyl ring, a trifluoromethyl group, a methoxyphenyl group, and a triazole ring, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[5-(4-METHOXYPHENYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated phenyl ring and the trifluoromethyl group, followed by the introduction of the methoxyphenyl group and the triazole ring. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to handle the complex synthesis process. The use of advanced technologies and equipment ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[5-(4-METHOXYPHENYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and low temperatures. Substitution reactions often involve the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction may produce dechlorinated or defluorinated products. Substitution reactions can result in the formation of new functionalized compounds with altered chemical properties.
Wissenschaftliche Forschungsanwendungen
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[5-(4-METHOXYPHENYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for treating various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and chemical products, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[5-(4-METHOXYPHENYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: A compound with a similar chlorinated phenyl ring structure.
Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethyl groups.
Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.
Uniqueness
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[5-(4-METHOXYPHENYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C19H16ClF3N4O2S |
|---|---|
Molekulargewicht |
456.9 g/mol |
IUPAC-Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H16ClF3N4O2S/c1-27-17(11-3-6-13(29-2)7-4-11)25-26-18(27)30-10-16(28)24-15-9-12(19(21,22)23)5-8-14(15)20/h3-9H,10H2,1-2H3,(H,24,28) |
InChI-Schlüssel |
HLHKUTNTKBGBKU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-iodo-2,6-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B12471384.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12471392.png)
![2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471402.png)
![N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid](/img/structure/B12471412.png)
![4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;dihydrochloride](/img/structure/B12471413.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-iodophenyl)acetamide](/img/structure/B12471414.png)
![N-(2,6-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12471418.png)
![N-benzyl-N-[(4-ethoxyphenyl)sulfonyl]glycine](/img/structure/B12471423.png)
![4-[4-(2-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12471426.png)

![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12471433.png)
![1-(4-Bromophenyl)-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12471436.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12471438.png)

